The synthesis of 4-aminoxymethyl pyridine hydrochloride can be achieved through several methods:
The molecular structure of 4-aminoxymethyl pyridine hydrochloride features:
4-Aminoxymethyl pyridine hydrochloride can participate in various chemical reactions:
4-Aminoxymethyl pyridine hydrochloride acts primarily as an inhibitor of copper amine oxidases (CAOs), enzymes involved in the metabolism of biogenic amines. The inhibition mechanism involves interaction with the active site of these enzymes, thereby affecting several biochemical pathways related to cell growth and collagen maturation.
The action on copper amine oxidases can influence:
This compound exhibits high water solubility (1000 g/L at 20°C), which facilitates its absorption and distribution in biological systems .
4-Aminoxymethyl pyridine hydrochloride has diverse applications:
4-Aminomethylpyridine hydrochloride is systematically named as (4-pyridinyl)methanamine hydrochloride, reflecting its core pyridine ring substituted with an aminomethyl group at the 4-position, protonated as a hydrochloride salt. Its molecular formula is C₆H₈N₂·HCl (derived from free base C₆H₈N₂ [2] [3]). The compound is also historically designated as 4-picolylamine hydrochloride or γ-picolylamine hydrochloride [2] [6]. The CAS registry number for the free base (4-aminomethylpyridine) is 3731-53-1 [2] [6], while the hydrochloride salt lacks a unique CAS in the provided data. Standardized identifiers include:
NCc1ccncc1.Cl
(modified from free base NCc1ccncc1
[6]) TXQWFIVRZNOPCK-UHFFFAOYSA-N
(free base) [2] [6] Table 1: Systematic Identifiers of 4-Aminomethylpyridine Hydrochloride
Property | Value |
---|---|
IUPAC Name | (4-Pyridinyl)methanamine hydrochloride |
Molecular Formula | C₆H₉ClN₂ |
Free Base CAS | 3731-53-1 |
Free Base SMILES | NCc1ccncc1 |
Free Base InChI | 1S/C₆H₈N₂/c7-5-6-1-3-8-4-2-6/h1-4H,5,7H₂ |
The molecular structure comprises a pyridine ring with an aminomethyl (–CH₂NH₂) substituent at the para position. In the hydrochloride salt, the pyridinic nitrogen or the aminomethyl group may be protonated, though crystallographic evidence from analogous salts suggests diprotonation is common in dihydrochloride forms [5]. Key geometric features include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data for the free base (4-aminomethylpyridine) in CDCl₃ [5]:
Infrared (IR) Spectroscopy
Gas-phase IR spectrum of free base shows [2]:
Mass Spectrometry
Free base electron ionization (EI-MS) fragments [5]:
UV-Vis Spectroscopy
Free base shows π→π* transitions at 257 nm (aromatic ring) and n→π* at 310 nm (amine lone pair) in acetonitrile. Protonation redshifts these bands due to enhanced electron affinity [9].
Table 2: Summary of Key Spectroscopic Data
Technique | Free Base Signals | Hydrochloride Salt Modifications |
---|---|---|
¹H NMR | δ 8.52 (Pyr-H2/H6), 3.88 (CH₂) | Downfield shift of CH₂ (δ > 4.0) |
IR | 3350 cm⁻¹ (N–H stretch) | Broad 2500–3000 cm⁻¹ (N⁺–H stretch) |
MS | m/z 108 [M]⁺, 80 [C₅H₆N]⁺ | m/z 108 [M – HCl]⁺ |
UV-Vis | λ_max = 257 nm (π→π*) | Redshifted π→π* (Δλ ~ +20 nm) |
While single-crystal data for 4-aminomethylpyridine hydrochloride is absent in the search results, powder XRD analyses of related salts provide structural insights:
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